Vialox -

Vialox

Catalog Number: EVT-13521305
CAS Number:
Molecular Formula: C21H37N9O5
Molecular Weight: 495.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vialox, scientifically known as Pentapeptide-3V, is a synthetic peptide comprising a sequence of five amino acids: Glycine, Proline, Arginine, Proline, and Alanine (Gly-Pro-Arg-Pro-Ala). Originally derived from snake venom, Vialox is notable for its potential to induce temporary muscular paralysis, mimicking the effects of neurotoxins like botulinum toxin. This peptide is primarily studied for its ability to inhibit nicotinic acetylcholine receptors, which may lead to reduced muscle contractions and decreased wrinkle depth in cosmetic applications. Its molecular formula is C21H37N9O5C_{21}H_{37}N_{9}O_{5}, with a molecular weight of 495.58 g/mol .

Source and Classification

Vialox is classified as a peptide and falls under the category of neuromuscular blockers. It is synthesized for research purposes and is not approved for human consumption. The peptide's classification as a neuromuscular blocker positions it alongside other compounds that affect nerve-to-muscle communication, such as tubocurarine, which is derived from the curare plant and functions as a non-depolarizing agent at the neuromuscular junction .

Synthesis Analysis

Methods

The synthesis of Vialox typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents to facilitate its addition to the growing chain.
  2. Coupling Reactions: The activated amino acids are coupled in a stepwise manner to form the desired peptide sequence.
  3. Cleavage and Purification: Once the full sequence is synthesized, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).

Technical Details

The synthesis requires careful control of reaction conditions, including pH and temperature, to ensure high yields and purity. The final product undergoes rigorous analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and composition.

Molecular Structure Analysis

Structure

Vialox's molecular structure consists of a linear arrangement of five amino acids linked by peptide bonds. The specific sequence (Gly-Pro-Arg-Pro-Ala) contributes to its biological activity by influencing its interaction with nicotinic acetylcholine receptors.

Data

  • Molecular Formula: C21H37N9O5C_{21}H_{37}N_{9}O_{5}
  • Molecular Weight: 495.58 g/mol
  • PubChem CID: 67073230 .
Chemical Reactions Analysis

Vialox exhibits specific chemical reactions primarily related to its interaction with nicotinic acetylcholine receptors. Upon binding to these receptors at the postsynaptic membrane, Vialox inhibits the action of acetylcholine, preventing muscle contraction.

Technical Details

The mechanism involves:

  • Receptor Binding: Vialox binds competitively to nicotinic acetylcholine receptors.
  • Inhibition of Ion Channel Opening: This binding prevents the opening of sodium ion channels crucial for depolarization.
  • Reduction in Muscle Contraction: Studies indicate that Vialox can reduce muscle contractions by up to 71% within one minute of application .
Mechanism of Action

Vialox operates through a mechanism similar to that of other neuromuscular blockers:

  1. Binding: It binds to peripheral nicotinic acetylcholine receptors on muscle cells.
  2. Inhibition: By obstructing acetylcholine from attaching to its receptor sites, Vialox effectively inhibits the transmission of nerve impulses.
  3. Muscle Relaxation: This inhibition leads to muscle relaxation and reduced contraction frequency.

Studies suggest that Vialox may lead to significant reductions in muscle contractions, contributing to its use in cosmetic applications aimed at reducing wrinkles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to the presence of amine groups in its structure.

Relevant Data or Analyses

Analytical techniques such as HPLC and mass spectrometry confirm purity levels exceeding 95%, ensuring that synthesized Vialox meets research standards .

Applications

Vialox has garnered interest primarily in the field of dermatology and cosmetic science due to its potential applications in anti-aging treatments:

  • Cosmetic Use: Studies have indicated that Vialox may help reduce wrinkles and improve skin texture by mimicking the effects of botulinum toxin without requiring injections.
  • Research Applications: As a tool for studying neuromuscular transmission and receptor interactions, Vialox provides insights into muscle physiology and potential therapeutic interventions for neuromuscular disorders.
Molecular Mechanisms of Neuromuscular Modulation

Competitive Antagonism at Nicotinic Acetylcholine Receptors

Vialox (Pentapeptide-3V, amino acid sequence: GPRPA) functions as a competitive antagonist at postsynaptic nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction. This mechanism involves Vialox binding reversibly to the acetylcholine (ACh) recognition site on the α-subunit of nAChRs, thereby preventing endogenous acetylcholine from binding and initiating ion channel activation. Structural analyses indicate that Vialox mimics the quaternary ammonium group of acetylcholine but lacks agonist functionality, effectively blocking the receptor's orthosteric site without inducing conformational changes associated with ion channel opening [4] [7].

The binding kinetics reveal a high-affinity interaction with dissociation constants (K~i~) in the nanomolar range. Vialox's antagonism follows classical competitive inhibition patterns observed with curare alkaloids, where increasing ACh concentrations can overcome the blockade, though with significantly reduced efficacy. Electrophysiological studies demonstrate that Vialox reduces ACh-induced current amplitudes in a concentration-dependent manner without altering single-channel conductance, consistent with occupancy of the ligand-binding site preventing agonist access [3] [7].

Table 1: Kinetic Parameters of Vialox Binding to nAChRs

ParameterValueExperimental SystemReference
Association Rate (k~on~)1.9 × 10⁸ M⁻¹s⁻¹Mammalian neuromuscular junction [7]
Dissociation Rate (k~off~)0.45 s⁻¹Mammalian neuromuscular junction [7]
Equilibrium K~D~2.4 nMVoltage-clamp electrophysiology [4]
Structural MotifGPRPA sequenceSynthetic peptide modeling [4]

Inhibition of Acetylcholine-Mediated Sodium Ion Channel Activation

The antagonistic binding of Vialox to nAChRs directly impedes the transmembrane sodium flux essential for muscle membrane depolarization. Under physiological conditions, ACh binding induces a conformational change that opens the receptor's intrinsic ion channel, permitting Na⁺ influx (approximately 10⁴ ions/ms per channel) and subsequent endplate depolarization. Vialox-bound receptors remain in a closed conformation, preventing the critical sodium conductance required for action potential initiation in muscle fibers [1] [8].

Biophysical studies using patch-clamp techniques demonstrate that Vialox reduces peak sodium currents by >70% within 1 minute of application. This inhibition occurs without affecting voltage-gated sodium channels distal to the neuromuscular junction, confirming its specificity for receptor-operated channels. The blockade manifests as increased depolarization threshold in motor endplates, effectively raising the ACh concentration required to trigger muscle contraction beyond physiologically achievable levels. This mechanism explains the observed 71% reduction in muscle contraction frequency within one minute of Vialox exposure [4] [8].

Table 2: Ion Channel Effects of Vialox-Mediated nAChR Blockade

Physiological ProcessNormal FunctionVialox-Modified State
Receptor-ion channel couplingConformational change on ACh bindingConformational change inhibited
Sodium permeability (P~Na~)~6.5 × 10⁻¹⁴ cm³/sReduced to <10% of baseline
Endplate potential amplitude30-50 mVSubthreshold (<10 mV)
Action potential initiationReliable propagationAbolished

Non-Depolarizing Neuromuscular Blockade Dynamics

Vialox produces a characteristic non-depolarizing neuromuscular blockade distinct from depolarizing agents like succinylcholine. This blockade exhibits three quantifiable phases: 1) Latent phase (receptor occupancy without functional impairment), 2) Partial blockade (reduced twitch tension), and 3) Complete blockade (flaccid paralysis). The transition between phases follows mass-action kinetics, dependent on Vialox concentration and receptor density at the endplate [3] [4].

Unlike depolarizing blockers that cause persistent membrane excitation, Vialox maintains the resting membrane potential while increasing the threshold for excitation. Electromyography reveals preserved muscle fiber responsiveness to direct electrical stimulation during Vialox blockade, confirming its presynaptic inactivity and postsynaptic specificity. The blockade reverses spontaneously through dissociation-reassociation kinetics or pharmacologically via acetylcholinesterase inhibitors (e.g., neostigmine), which increase synaptic ACh concentration to outcompete Vialox [3] [4] [7].

Key features of Vialox's blockade dynamics include:

  • Rapid onset: 71% reduction in muscle contraction within 1 minute
  • Sustained effect: 58% reduction maintained at 2 hours post-application
  • Frequency-dependent recovery: Faster reversal at high nerve stimulation frequencies due to enhanced ACh release
  • Lack of receptor desensitization: Unlike agonists, Vialox does not stabilize desensitized receptor states [4]

Comparative Efficacy to Tubocurarine and Botulinum Toxin Analogues

Vialox exhibits mechanistic parallels with both plant-derived alkaloids (e.g., tubocurarine) and neurotoxins (e.g., botulinum toxin), though with distinct molecular interactions and temporal dynamics. As a pentapeptide, Vialox's molecular weight (≈500 Da) positions it between the larger tubocurarine (≈692 Da) and botulinum toxin type A (≈150 kDa), influencing its tissue penetration and binding kinetics [4] [10].

Versus tubocurarine: Both act as competitive nAChR antagonists, but Vialox demonstrates ≈40-fold higher receptor affinity (K~D~ = 2.4 nM vs. tubocurarine's 100 nM). This enhanced affinity translates to prolonged receptor occupancy despite Vialox's smaller molecular size. Unlike tubocurarine, which binds to multiple nAChR subtypes including neuronal receptors, Vialox shows selectivity for peripheral muscle-type nAChRs (α~1~₂β₁γδ subtype), minimizing central nervous system effects [4] [7].

Versus botulinum toxin: Botulinum toxins (e.g., type A/B) act presynaptically by cleaving SNARE proteins (SNAP-25, synaptobrevin) essential for ACh vesicle exocytosis. This fundamentally different mechanism produces irreversible inhibition until new SNARE complexes regenerate. In contrast, Vialox's postsynaptic action provides rapidly reversible blockade without neuronal destruction. Clinically, Vialox achieves 49% wrinkle reduction after 28 days versus botulinum toxin's 80% reduction, but without requiring invasive administration [4] [9] [10].

Table 3: Comparative Analysis of Neuromuscular Inhibitors

ParameterVialoxd-TubocurarineBotulinum Toxin A
Molecular TargetnAChR (postsynaptic)nAChR (postsynaptic)SNAP-25 (presynaptic)
Mechanistic ClassCompetitive antagonistCompetitive antagonistProtease enzyme
Molecular Weight~500 Da692 Da150 kDa
Onset Time1 minute2-5 minutes24-72 hours
Duration of Action2+ hours60-120 minutes3-6 months
ReversibilitySpontaneous/ pharmacologicalPharmacologicalIrreversible
Wrinkle Reduction49% at 28 daysNot applicable80% at 7 days
Primary ApplicationTopical cosmeticsSurgical paralysisInjectable cosmetics

Vialox's unique positioning combines the immediate onset of small-molecule antagonists with the localized application benefits of peptide therapeutics. Its competitive antagonism avoids the irreversible neuronal damage potential of neurotoxins while providing clinically significant reduction in muscle contraction frequency (71% within one minute) comparable to early-stage botulinum toxin effects [4] [10].

Properties

Product Name

Vialox

IUPAC Name

1-(2-aminoacetyl)-N-[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C21H37N9O5

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)

InChI Key

BYWJFRMLHFQWSR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.